

Camonsertib: A Selective ATR Kinase Inhibitor for Precision Oncology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Camonsertib (formerly RP-3500) is a potent and selective, orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical transducer in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress. In many cancers, alterations in other DDR genes, such as ATM, create a heightened dependency on the ATR pathway for survival. This creates a vulnerability that can be exploited through the concept of synthetic lethality. This guide provides a comprehensive overview of **camonsertib**, detailing its mechanism of action, preclinical data, clinical development, and key experimental methodologies used in its evaluation.

Introduction to ATR Inhibition and Synthetic Lethality

The DDR is a complex signaling network that cells activate to detect and repair damaged DNA, thereby safeguarding the genome.[1] Central to this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATR.[2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by a broader range of DNA damage, especially single-stranded DNA (ssDNA) that forms during replication stress.[1][2] Upon activation, ATR phosphorylates a multitude of substrates, most



notably Checkpoint Kinase 1 (Chk1), to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4]

Many tumors exhibit defects in DDR pathways, such as loss-of-function (LoF) mutations in the ATM gene.[5][6] This loss makes cancer cells highly reliant on the remaining ATR signaling pathway to manage endogenous replication stress and survive.[5] The inhibition of ATR in such ATM-deficient cells leads to the accumulation of intolerable DNA damage and subsequent cell death, an approach known as synthetic lethality.[6][7][8] **Camonsertib** was developed to leverage this synthetic lethal relationship, offering a targeted therapeutic strategy for patients with specific biomarker-defined cancers.[8][9] The identification of tumors sensitive to ATR inhibition has been guided by extensive preclinical work, including chemogenomic CRISPR screens.[7]

Mechanism of Action of Camonsertib

Camonsertib is a highly selective ATP-competitive inhibitor of ATR kinase.[10][11] By binding to the kinase domain of ATR, **camonsertib** prevents the phosphorylation of its downstream targets, including Chk1.[10] This abrogation of the ATR-Chk1 signaling cascade has several critical consequences for a cancer cell, particularly one under high replication stress or with a compromised DDR (e.g., ATM LoF):

- Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of G2/M and Sphase checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[12]
- Replication Fork Collapse: It destabilizes stalled replication forks, leading to the formation of DNA double-strand breaks.
- Increased Genomic Instability: The combination of checkpoint failure and replication fork collapse results in catastrophic DNA damage.
- Induction of Apoptosis: The overwhelming level of genomic damage ultimately triggers programmed cell death.

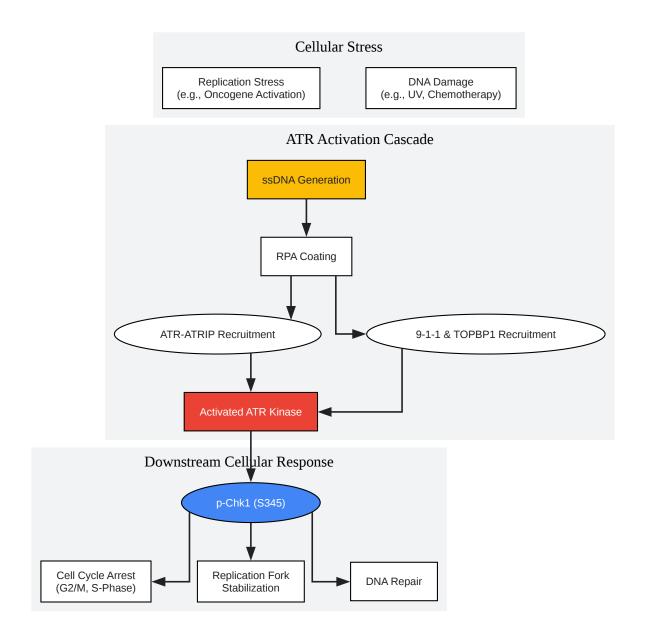
The selective action of **camonsertib** is crucial for its therapeutic window, minimizing toxicity to normal, healthy cells that have intact DDR pathways and are not as dependent on ATR for survival.



Signaling Pathways and Experimental Workflows The ATR Signaling Pathway

DNA damage, particularly replication stress which generates stretches of single-stranded DNA (ssDNA), initiates the ATR signaling cascade. The ssDNA is coated by Replication Protein A (RPA), which then recruits the ATR-ATRIP complex. Subsequent recruitment of the 9-1-1 clamp complex and TOPBP1 leads to the full activation of ATR kinase. Activated ATR then phosphorylates numerous downstream substrates, including Chk1, to orchestrate the cellular response to the damage.





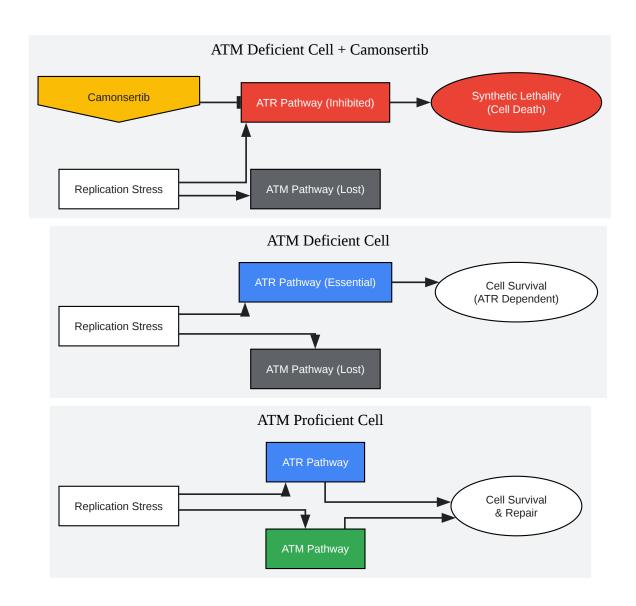
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Figure 1: Simplified ATR signaling pathway upon DNA damage or replication stress.



Synthetic Lethality with Camonsertib in ATM-deficient Tumors

In normal cells, ATM and ATR pathways have partially redundant functions in responding to DNA damage. If ATM is lost, the cell becomes critically dependent on ATR. Inhibiting ATR with **camonsertib** in this context removes the last line of defense, leading to synthetic lethality.





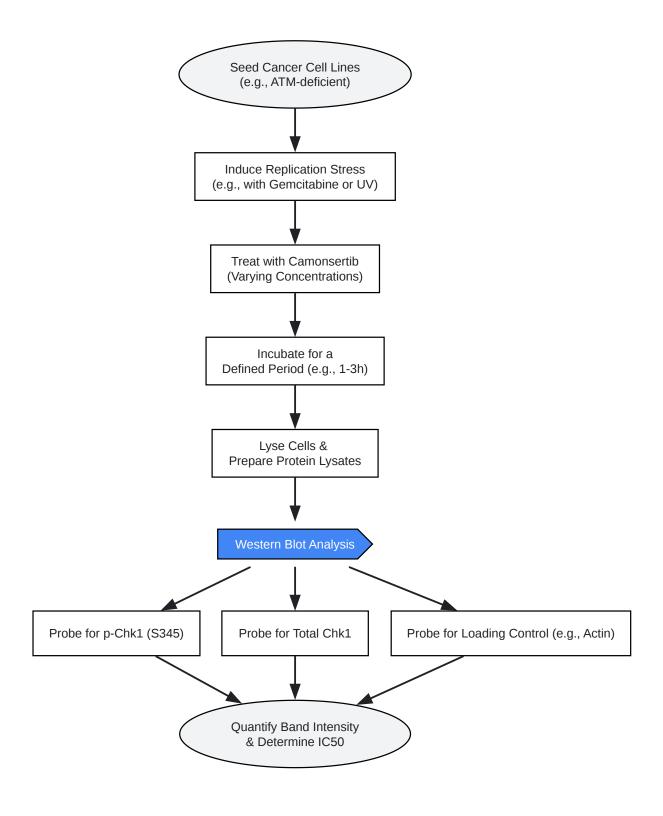
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Figure 2: Mechanism of synthetic lethality with camonsertib in ATM-deficient cells.

Experimental Workflow: Assessing ATR Inhibition in Cell Lines

A typical workflow to confirm the cellular activity of **camonsertib** involves inducing replication stress in cancer cell lines, treating with the inhibitor, and measuring the phosphorylation of the direct ATR substrate, Chk1, via Western blot.





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Figure 3: Workflow for evaluating camonsertib's inhibition of ATR signaling.



Preclinical Profile

Camonsertib has demonstrated high potency and selectivity for ATR in both biochemical and cellular assays.

In Vitro Kinase Selectivity

The selectivity of an inhibitor is critical to minimize off-target effects. **Camonsertib** shows potent inhibition of ATR while having significantly less activity against other related PIKK family kinases.[10]

Kinase	Biochemical IC50 (nM)	Selectivity vs. ATR
ATR	1.00	-
mTOR	120	120-fold
ATM	>2000	>2000-fold
DNA-PK	>2000	>2000-fold
ΡΙ3Κα	>2000	>2000-fold

Table 1: In vitro selectivity profile of camonsertib against key PIKK family kinases. Data sourced from

MedchemExpress.[10]

Cellular Activity

In cell-based assays, **camonsertib** effectively inhibits the phosphorylation of Chk1 at Serine 345, a direct marker of ATR activity, with a reported IC50 of 0.33 nM in LoVo cells following gemcitabine-induced DNA damage.[10][13]

In Vivo Antitumor Activity

In preclinical xenograft models, orally administered **camonsertib** demonstrated significant, dose-dependent tumor growth inhibition. In a LoVo colon cancer xenograft model, a minimum effective dose was established at 7 mg/kg daily.[10] Studies also showed that intermittent



dosing schedules could mitigate on-target hematological toxicities, such as anemia, while retaining efficacy, a finding that informed the clinical dosing strategy.[14][15]

Clinical Development

Camonsertib is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.[14] The cornerstone study is the Phase 1/2 TRESR trial (NCT04497116).[16][17]

TRESR Phase 1 Monotherapy Trial

The TRESR study enrolled patients with advanced solid tumors harboring specific LoF alterations in DDR genes, which were predicted to sensitize tumors to ATR inhibition.[7][8]

Key Objectives:

- Primary: Assess safety, tolerability, and determine the recommended Phase 2 dose (RP2D).
 [8][17]
- Secondary: Evaluate anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).[8][17]

Safety and Dosing:

- The most common drug-related toxicity was on-target anemia, which was manageable.[7][8]
 [18] Grade 3 anemia was reported in 32% of patients.[7][8]
- The preliminary RP2D was established at 160 mg once daily, administered on days 1-3 of a 7-day week (3 days on, 4 days off).[7][8][14] Further optimization led to a regimen of 160 mg on days 1-3 for the first two weeks of a three-week cycle.[13][18]

Efficacy in Biomarker-Selected Populations: In patients receiving biologically effective doses (>100 mg/day), **camonsertib** demonstrated significant clinical activity.[8][19][20]



Metric	Overall Population (n=99)
Overall Response Rate (ORR)	13% (13/99)
Clinical Benefit Rate (CBR)*	43% (43/99)
Molecular Response Rate (ctDNA)	43% (27/63)
Table 2: Efficacy of camonsertib monotherapy in the TRESR Phase 1 trial.[7][8] *CBR was defined as achieving a complete or partial response, or stable disease for ≥16 weeks.[6]	

Clinical benefit was most pronounced in patients with ovarian cancer and those with confirmed biallelic LoF alterations in the target genes.[7][8]

Combination Therapies

The mechanism of **camonsertib** makes it a rational candidate for combination with other DNA-damaging agents or DDR inhibitors.

- With PARP Inhibitors (ATTACC Trial): Combination with PARP inhibitors like niraparib and olaparib has shown an overall clinical benefit rate of 48% across various tumor types, even in patients who had previously failed PARP inhibitor therapy.[16][21]
- With Chemotherapy: Camonsertib is being studied with agents like gemcitabine.[17]
- With Radiotherapy: In patients with ATM-mutated metastatic tumors, combining
 camonsertib with palliative radiation showed encouraging response rates. At the 2-month
 mark in the pathogenic ATM mutation group, there were 2 complete responses and 5 partial
 responses among 16 patients.[22][23][24]
- With PKMYT1 Inhibitor (MYTHIC Trial): The combination with lunresertib (a PKMYT1 inhibitor) has shown promising early efficacy, particularly in gynecologic tumors.



Combination Study	Partner Agent(s)	Key Reported Efficacy Metric
ATTACC (NCT04972110)	Niraparib, Olaparib	48% Clinical Benefit Rate
Phase 1 (MSKCC)	Palliative Radiation	2 CR, 5 PR (at 2 mo) in pathogenic ATM group (n=16)
MYTHIC (NCT04855656)	Lunresertib (PKMYT1i)	Promising activity in gynecologic tumors
Table 3: Overview of key camonsertib combination trials. [9][21][22][23]		

Experimental Protocols

Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of ATR inhibitors like camonsertib.

In Vitro ATR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ATR kinase.

- Objective: To determine the IC50 of **camonsertib** against purified ATR kinase.
- Methodology:
 - Reaction Mixture: Prepare a reaction buffer containing purified active ATR kinase, a suitable substrate (e.g., a recombinant fragment of p53 or Chk1), and ATP (often radiolabeled [γ-32P]ATP).
 - Inhibitor Addition: Add varying concentrations of camonsertib (or DMSO as a vehicle control) to the reaction mixture.
 - Incubation: Incubate the mixture at 30°C for a specified time (e.g., 20-40 minutes) to allow the kinase reaction to proceed.



- Reaction Termination: Stop the reaction by adding EDTA or SDS-PAGE loading buffer.
- Detection: Separate the reaction products using SDS-PAGE. Detect substrate
 phosphorylation via autoradiography (for radiolabeled ATP) or by using a phospho-specific
 antibody in an ELISA-based format.[25]
- Analysis: Quantify the signal for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular p-Chk1 (S345) Inhibition Assay (Western Blot)

This cell-based assay confirms that the compound engages its target in a cellular context.

- Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells.
- Methodology:
 - Cell Culture: Plate cancer cells (e.g., A549, LoVo, or a specific ATM-deficient line) in 6-well plates and allow them to adhere overnight.
 - DNA Damage Induction: Treat cells with a DNA damaging agent (e.g., 20 J/m² UV irradiation or a low dose of gemcitabine) to activate the ATR pathway.[26]
 - Inhibitor Treatment: Immediately after damage induction, treat the cells with a serial dilution of camonsertib or vehicle control (DMSO) for 1-3 hours.
 - Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
 - Western Blot:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.



- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities. Normalize the p-Chk1 signal to the total Chk1 signal for each sample. Calculate the percentage of inhibition relative to the damaged, vehicle-treated control to determine the cellular IC50.

Clonogenic Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

- Objective: To evaluate the cytotoxic or cytostatic effect of camonsertib, often in the context
 of synthetic lethality.
- Methodology:
 - Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per 60-mm dish) to ensure individual colonies can form.[26]
 - Treatment: After 24 hours, treat the cells with various concentrations of **camonsertib**. For combination studies, a second agent (e.g., a PARP inhibitor or radiation) can be applied.
 - Incubation: Incubate the cells for 7-14 days, allowing colonies to form. The medium may be replaced if necessary during this period.
 - Fixing and Staining:
 - Wash the dishes with PBS.



- Fix the colonies with a solution like methanol or a 10% formalin solution.
- Stain the fixed colonies with 0.5% crystal violet solution.
- Analysis: Count the number of colonies (typically defined as >50 cells). Calculate the
 plating efficiency and the surviving fraction for each treatment condition relative to the
 untreated control.

Conclusion

Camonsertib is a potent and highly selective ATR inhibitor with a clear mechanism of action rooted in the principle of synthetic lethality. Preclinical data established its specific activity against ATR and its potent anti-tumor effects in biomarker-selected models. Clinical trials, notably the TRESR study, have validated this approach, demonstrating meaningful and durable clinical benefit in heavily pre-treated patients with advanced solid tumors harboring specific DDR gene alterations, particularly ATM loss. The safety profile, characterized by manageable on-target anemia, has allowed for the establishment of an optimized intermittent dosing schedule. Ongoing and future studies combining camonsertib with PARP inhibitors, chemotherapy, and radiotherapy hold the promise of further expanding its clinical utility and overcoming resistance mechanisms in precision oncology.

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